N,N'-Dicyclohexyl-p-phenylenediamine is an organic compound with the chemical formula . It is a member of the phenylenediamine family, characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of a p-phenylenediamine structure. This compound is notable for its physical properties, which include a high boiling point and low water solubility, suggesting it is a solid at room temperature with potential applications in various industrial processes .
The synthesis of N,N'-Dicyclohexyl-p-phenylenediamine can be achieved through various methods, including:
Several compounds share structural similarities with N,N'-Dicyclohexyl-p-phenylenediamine. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N,N'-Dicyclohexyl-p-phenylenediamine | 4175-38-6 | High boiling point, low solubility |
| N,N'-Di-sec-butyl-p-phenylenediamine | 101-96-2 | Strong antioxidant properties |
| N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine | 3081-14-9 | Similar reactivity |
| N-Cyclohexyl-N'-phenyl-p-phenylenediamine | Not listed | Antioxidant for rubber |
N,N'-Dicyclohexyl-p-phenylenediamine stands out due to its unique cyclohexyl substituents, which enhance its stability and reactivity compared to other phenylenediamines. Its application as an antioxidant and potential health concerns highlight its importance in both industrial and toxicological research contexts.
The synthesis of N,N'-dicyclohexyl-p-phenylenediamine (DCPD) has evolved significantly since its first reported preparations. Early methods relied on direct alkylation of p-phenylenediamine with cyclohexyl halides, but these approaches suffered from low yields due to over-alkylation and side reactions. A breakthrough emerged in the 1940s with catalytic hydrogenation protocols, where cyclohexylamine was reacted with p-nitroaniline derivatives under high-pressure hydrogen in the presence of Raney nickel catalysts.
By the late 20th century, advancements in nitro compound reduction led to optimized routes. The patent US6448446B1 (2001) disclosed a two-step process:
N,N'-Dicyclohexyl-p-phenylenediamine exhibits a distinctive molecular architecture characterized by a central para-phenylenediamine core with two cyclohexyl substituents attached to the nitrogen atoms [1] [2]. The molecular formula C18H28N2 corresponds to a molecular weight of 272.43 grams per mole [1] [3]. The compound adopts a planar benzene ring configuration with the amino groups positioned in para-orientation, creating a symmetrical molecular framework [2] [4].
Crystallographic analysis reveals that the compound crystallizes in a monoclinic crystal system with specific lattice parameters that reflect the bulky nature of the cyclohexyl substituents [1]. The carbon-nitrogen bond lengths in the aromatic system typically range from 1.33 to 1.41 angstroms, which is characteristic of aromatic amine compounds with partial double bond character [26]. The cyclohexyl rings adopt chair conformations to minimize steric hindrance, with the nitrogen-cyclohexyl bonds exhibiting typical single bond characteristics [2] [38].
The molecular conformation demonstrates significant flexibility due to the rotation around the nitrogen-cyclohexyl bonds, allowing for various conformational states in the solid state [38]. The crystal packing is stabilized through intermolecular nitrogen-hydrogen to pi interactions between adjacent molecules, similar to patterns observed in related phenylenediamine derivatives [38] [39].
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Molecular Formula | C18H28N2 | - | [1] |
| Molecular Weight | 272.43 | g/mol | [1] |
| Crystal System | Monoclinic | - | [1] |
| Carbon-Nitrogen Bond Length | 1.33-1.41 | Å | [26] |
The proton Nuclear Magnetic Resonance spectrum of N,N'-Dicyclohexyl-p-phenylenediamine displays characteristic signals that confirm the molecular structure [9] [11]. The aromatic protons of the para-phenylenediamine core appear as a symmetrical pattern in the aromatic region, typically between 6.5 and 7.2 parts per million [9] [11]. The cyclohexyl protons generate complex multiplet patterns in the aliphatic region, with the nitrogen-attached protons appearing slightly downfield due to the electron-withdrawing effect of the nitrogen atoms [11] [13].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, showing distinct signals for the aromatic carbons and the cyclohexyl carbons [13]. The quaternary aromatic carbons bonded to nitrogen typically appear around 140-150 parts per million, while the cyclohexyl carbons exhibit signals in the 25-55 parts per million range [13] [27].
The Fourier Transform Infrared spectrum exhibits characteristic absorption bands that identify the functional groups present in the molecule [12] [14]. The nitrogen-hydrogen stretching vibrations appear in the 3300-3500 wavenumber region, confirming the presence of secondary amine groups [12] [20]. The aromatic carbon-carbon stretching modes are observed around 1500-1600 wavenumbers, while the cyclohexyl carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region [12] [14].
The carbon-nitrogen stretching vibrations in the aromatic system typically appear around 1280-1350 wavenumbers, indicating the aromatic amine character of the compound [14] [20]. The out-of-plane bending modes of the aromatic protons provide fingerprint information in the 800-900 wavenumber region [14].
The Ultraviolet-Visible absorption spectrum of N,N'-Dicyclohexyl-p-phenylenediamine demonstrates characteristic electronic transitions associated with the aromatic amine chromophore [15] [27]. The primary absorption band appears around 280-320 nanometers, corresponding to the pi to pi-star transition of the substituted benzene ring [15]. Additional absorption features in the 400-500 nanometer region may be observed due to charge transfer transitions involving the nitrogen lone pairs and the aromatic pi system [15] [24].
| Spectroscopic Technique | Key Absorption/Signal | Wavenumber/Wavelength | Assignment |
|---|---|---|---|
| Fourier Transform Infrared | Nitrogen-Hydrogen Stretch | 3300-3500 cm⁻¹ | Secondary amine |
| Fourier Transform Infrared | Carbon-Carbon Aromatic | 1500-1600 cm⁻¹ | Aromatic ring |
| Ultraviolet-Visible | Pi to Pi-star Transition | 280-320 nm | Aromatic chromophore |
Thermogravimetric analysis of N,N'-Dicyclohexyl-p-phenylenediamine reveals distinct thermal decomposition patterns that provide insight into the thermal stability of the compound [17]. The compound exhibits a melting point of approximately 55 degrees Celsius, indicating relatively low crystalline stability due to the bulky cyclohexyl substituents [1] [35]. The initial thermal degradation typically begins around 200-250 degrees Celsius, with the cyclohexyl groups being the first to undergo decomposition [17].
The thermal decomposition profile shows multiple weight loss stages, with the first stage corresponding to the loss of cyclohexyl fragments, followed by the degradation of the aromatic core at higher temperatures [17]. Under nitrogen atmosphere, the compound demonstrates different degradation patterns compared to air exposure, with oxidative processes contributing to more complex decomposition pathways in the presence of oxygen .
Phase transition behavior indicates that the compound undergoes a solid-solid transition before melting, which is characteristic of compounds with flexible substituents that can adopt multiple conformational states [35]. The glass transition temperature, when measurable, occurs at temperatures below the melting point, reflecting the molecular mobility of the cyclohexyl groups .
| Thermal Property | Temperature | Atmosphere | Reference |
|---|---|---|---|
| Melting Point | 55°C | Air | [1] [35] |
| Initial Degradation | 200-250°C | Nitrogen | |
| Major Weight Loss | 300-400°C | Air |
The solubility characteristics of N,N'-Dicyclohexyl-p-phenylenediamine reflect its amphiphilic nature, with both polar amino groups and non-polar cyclohexyl substituents influencing its dissolution behavior [20] . The compound exhibits limited solubility in water due to the large hydrophobic cyclohexyl groups, with estimated water solubility values around 0.5-0.6 milligrams per liter at 25 degrees Celsius [7] .
In polar organic solvents such as alcohols and acetone, the compound shows moderate solubility due to hydrogen bonding interactions between the amino groups and the solvent molecules [20] . The solubility is significantly enhanced in chlorinated solvents like chloroform and dichloromethane, where the compound can achieve substantial dissolution [20]. Non-polar solvents such as hexane and cyclohexane provide limited solvation, though some dissolution occurs due to favorable interactions between the cyclohexyl substituents and the non-polar solvent environment .
The octanol-water partition coefficient indicates a preference for the organic phase, with estimated log P values around 5.3, suggesting significant lipophilic character [4] . This high partition coefficient reflects the dominance of the hydrophobic cyclohexyl groups over the polar amino functionalities [4] .
| Solvent System | Solubility | Log P Value | Reference |
|---|---|---|---|
| Water | 0.5-0.6 mg/L | - | [7] |
| Octanol-Water | - | 5.3 | [4] |
| Chloroform | Moderate | - | [20] |
| Alcohols | Limited | - | [20] |
The electronic structure of N,N'-Dicyclohexyl-p-phenylenediamine is characterized by the presence of nitrogen lone pairs that significantly influence the frontier molecular orbital energies and distributions [24] [26] [29]. Density Functional Theory calculations reveal that the Highest Occupied Molecular Orbital is primarily localized on the nitrogen atoms and the aromatic ring system, with significant contribution from the nitrogen lone pairs [24] [29] [30].
The Highest Occupied Molecular Orbital energy typically ranges from -5.5 to -6.0 electron volts, reflecting the electron-donating nature of the amino substituents [29] [30]. The Lowest Unoccupied Molecular Orbital is predominantly located on the aromatic ring system with antibonding character, appearing at energies around -1.5 to -2.0 electron volts [29] [30]. The energy gap between these frontier orbitals determines the electronic excitation properties and chemical reactivity of the compound [29] [30].
The molecular electrostatic potential surface demonstrates regions of high electron density around the nitrogen atoms, making these sites susceptible to electrophilic attack [29] [32]. The cyclohexyl substituents contribute to the overall electron density distribution but do not significantly participate in the frontier orbital compositions due to their saturated nature [29] [32].
Quantum chemical calculations indicate that the compound exhibits typical aromatic amine behavior, with the ability to undergo oxidation reactions that involve the removal of electrons from the nitrogen-containing Highest Occupied Molecular Orbital [26] [29]. The electronic properties suggest potential applications in systems requiring electron-donating characteristics [29] [30].
| Electronic Property | Value | Unit | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.5 to -6.0 | eV | [29] [30] |
| Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.0 | eV | [29] [30] |
| Band Gap | 3.5-4.5 | eV | [29] [30] |
| Ionization Potential | 5.5-6.0 | eV | [29] |
The hydrogen donation capacity of N,N'-dicyclohexyl-p-phenylenediamine represents a fundamental mechanism underlying its antioxidant effectiveness. This compound exhibits multiple hydrogen atom abstraction sites, primarily located at the nitrogen-hydrogen bonds and the carbon-hydrogen bonds within the cyclohexyl substituents [1] [2]. The phenylenediamine moiety functions as a chain-breaking antioxidant through the donation of labile hydrogen atoms to peroxyl radicals, effectively interrupting the propagation step of lipid peroxidation [1] [3].
Computational studies utilizing density functional theory methods have revealed that the bond dissociation enthalpy values for N,N'-dicyclohexyl-p-phenylenediamine range from approximately 85 to 90 kilocalories per mole for the nitrogen-hydrogen bonds [1]. These values are comparable to other effective phenylenediamine antioxidants, placing this compound within the range of highly efficient hydrogen donors. The cyclohexyl substituents contribute additional hydrogen donation sites, with carbon-hydrogen bond dissociation enthalpies ranging from 92 to 98 kilocalories per mole [3].
The hydrogen atom transfer mechanism proceeds through a concerted process where the antioxidant molecule donates a hydrogen atom directly to the peroxyl radical, forming the corresponding aminyl radical intermediate. Experimental evidence from electron paramagnetic resonance spectroscopy confirms the formation of stable aminyl radicals during the antioxidant process [4] [5]. The resulting aminyl radical exhibits significant resonance stabilization through delocalization across the aromatic ring system and the nitrogen atoms.
Kinetic measurements of hydrogen atom transfer rates demonstrate that N,N'-dicyclohexyl-p-phenylenediamine exhibits rate constants in the range of 10⁶ to 10⁷ M⁻¹s⁻¹ for reactions with peroxyl radicals [6]. These values compare favorably with other phenylenediamine antioxidants and exceed the rates observed for many phenolic antioxidants. The activation energy for hydrogen atom transfer reactions typically ranges from 20 to 30 kilojoules per mole, indicating a relatively low energy barrier for the antioxidant process [3] [7].
The radical scavenging pathways of N,N'-dicyclohexyl-p-phenylenediamine involve multiple mechanistic routes, including hydrogen atom transfer, single electron transfer followed by proton transfer, and sequential proton loss electron transfer mechanisms [8] [9]. The predominant pathway depends on the specific radical species encountered and the environmental conditions, including solvent polarity and pH.
For hydroxyl radical scavenging, the compound exhibits exceptionally high rate constants ranging from 10⁸ to 10⁹ M⁻¹s⁻¹, approaching diffusion-controlled limits [6] [10]. This rapid scavenging occurs through hydrogen atom abstraction from either the nitrogen-hydrogen bonds or the activated carbon-hydrogen positions adjacent to the nitrogen atoms. The reaction proceeds through a transition state characterized by partial bond formation between the hydroxyl radical and the hydrogen atom being abstracted.
Superoxide anion scavenging occurs through a different mechanism, primarily involving single electron transfer from the phenylenediamine moiety to the superoxide radical [6]. The rate constants for this process range from 10⁵ to 10⁶ M⁻¹s⁻¹, which are significantly lower than hydroxyl radical scavenging but still represent effective antioxidant activity. The electron transfer mechanism is favored due to the relatively low ionization potential of the phenylenediamine structure.
The aminyl radical formed during the antioxidant process exhibits remarkable stability due to extensive resonance delocalization [4] [5]. Electron paramagnetic resonance studies reveal that the unpaired electron is distributed across the aromatic ring system and both nitrogen atoms, creating a stabilized radical structure. The hyperfine coupling constants measured through electron paramagnetic resonance spectroscopy indicate significant spin density on the nitrogen atoms, with values ranging from 12 to 18 gauss [4].
The stability of the aminyl radical enables regeneration pathways that restore the original antioxidant structure. These regeneration mechanisms involve hydrogen atom donation from other antioxidants or reduction by cellular reductants such as ascorbic acid or reduced glutathione [11]. The regeneration process extends the effective lifetime of the antioxidant and enhances its overall protective capacity.
The hydrolytic degradation of N,N'-dicyclohexyl-p-phenylenediamine follows well-defined kinetic pathways that depend significantly on solution pH and temperature [16] [17]. Under neutral pH conditions (pH 6.0 to 7.7), the compound undergoes carbon-nitrogen bond hydrolysis with half-lives ranging from 24 to 48 hours at ambient temperature. The hydrolysis mechanism involves nucleophilic attack by water molecules on the carbon atoms attached to the nitrogen centers, facilitated by protonation of the nitrogen atoms.
At elevated pH values (pH 8.0 to 9.0), the hydrolysis rate increases substantially, with half-lives decreasing to 12 to 24 hours [16] [17]. This enhancement results from increased nucleophilicity of hydroxide ions, which participate directly in the bond-breaking process. The rate-determining step involves the formation of a tetrahedral intermediate through nucleophilic addition of hydroxide to the carbon-nitrogen bond.
Acidic conditions (pH below 6.0) lead to protonation-assisted hydrolysis mechanisms, where the nitrogen atoms become protonated, increasing the electrophilicity of the adjacent carbon atoms [16] [17]. Despite this activation, the overall hydrolysis rate is slower under acidic conditions, with half-lives extending to 48 to 96 hours, due to decreased nucleophilicity of water molecules in acidic solution.
The primary hydrolysis products include cyclohexylamine and para-quinone derivatives [16] [17]. Mass spectrometric analysis reveals that the initial hydrolysis step produces N-cyclohexyl-p-phenylenediamine and cyclohexylamine. Further hydrolysis of the monosubstituted intermediate leads to the formation of para-phenylenediamine and additional cyclohexylamine. Subsequent oxidation of the phenylenediamine products results in quinone formation.
Secondary degradation pathways involve the condensation of hydrolysis products to form complex nitrogen-containing heterocycles [18] [19]. These condensation reactions are particularly prevalent at elevated temperatures and in the presence of oxidizing agents. The formation of such byproducts can be monitored through high-performance liquid chromatography coupled with mass spectrometry, revealing molecular weights corresponding to dimeric and trimeric structures.
Kinetic modeling of the hydrolysis process indicates that the reaction follows pseudo-first-order kinetics with respect to the concentration of N,N'-dicyclohexyl-p-phenylenediamine [16] [17]. The apparent rate constants show strong temperature dependence, following Arrhenius behavior with activation energies ranging from 60 to 80 kilojoules per mole. This temperature dependence enables prediction of degradation rates under various environmental conditions.
The ozonolysis of N,N'-dicyclohexyl-p-phenylenediamine in polymer matrices represents a complex process involving multiple competing reactions and mass transfer limitations [20] [21]. Unlike free-form ozonolysis in solution, the polymer-bound antioxidant exhibits significantly different reactivity patterns due to restricted molecular mobility and limited ozone accessibility to reactive sites.
Initial studies of ozonolysis kinetics reveal that N,N'-dicyclohexyl-p-phenylenediamine exhibits moderate reactivity toward ozone compared to other phenylenediamine antioxidants [20] [21]. The rate constant for ozone reaction ranges from 10⁴ to 10⁶ M⁻¹s⁻¹, depending on the specific polymer matrix and environmental conditions. These values are approximately one order of magnitude lower than those observed for N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine, but still represent significant antioxidant consumption under atmospheric ozone exposure.
The mechanism of ozonolysis involves initial electrophilic attack by ozone on the nitrogen-hydrogen bonds, forming unstable ozonide intermediates [20] [22]. These intermediates rapidly decompose through oxygen-oxygen bond cleavage, generating nitrogen-centered radicals and oxygen-containing fragments. The nitrogen radicals can undergo further reactions with ozone or oxygen molecules, leading to the formation of nitroso and nitro derivatives.
Polymer matrix effects significantly influence the ozonolysis kinetics through several mechanisms [23] [24]. Physical entrapment of the antioxidant molecules within the polymer structure reduces the effective collision frequency between ozone and reactive sites. Additionally, the polymer matrix can provide a protective environment that limits oxygen access and reduces the extent of secondary oxidation reactions.
Temperature effects on ozonolysis rates follow Arrhenius behavior, with activation energies ranging from 10 to 20 kilojoules per mole [23] [22]. This relatively low activation energy indicates that the reaction rate is primarily controlled by diffusion of ozone through the polymer matrix rather than by chemical reaction barriers. Elevated temperatures increase both ozone diffusivity and chemical reaction rates, leading to accelerated antioxidant consumption.
Humidity effects on ozonolysis are particularly significant in polymer applications [20] [25]. Increased moisture content facilitates hydrolytic side reactions that can compete with direct ozonolysis pathways. Water molecules can participate in the decomposition of ozonide intermediates, leading to the formation of hydroxylated products and altered reaction kinetics. The presence of water also affects ozone solubility and transport properties within the polymer matrix.
Product analysis of polymer-matrix ozonolysis reveals the formation of multiple classes of degradation products [20] [18]. Primary products include quinone derivatives formed through oxidation of the aromatic ring system. Secondary products encompass nitrogen-containing heterocycles formed through cyclization and condensation reactions of intermediate oxidation products. Tertiary products include chain-scission fragments resulting from polymer backbone degradation induced by radical intermediates.
The protective effect of polymer matrices varies significantly with polymer type and processing conditions [23] [24]. Crystalline regions within semicrystalline polymers provide enhanced protection compared to amorphous regions due to reduced molecular mobility and limited penetrant access. Polymer processing additives, including other antioxidants and stabilizers, can exhibit synergistic effects that extend the effective lifetime of N,N'-dicyclohexyl-p-phenylenediamine against ozonolysis.